molecular formula C7H9N3O3 B8403419 Methyl 5-amino-6-methoxypyrazine-2-carboxylate

Methyl 5-amino-6-methoxypyrazine-2-carboxylate

Cat. No.: B8403419
M. Wt: 183.16 g/mol
InChI Key: SWECNXODIRUZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-6-methoxypyrazine-2-carboxylate is a useful research compound. Its molecular formula is C7H9N3O3 and its molecular weight is 183.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 5-amino-6-methoxypyrazine-2-carboxylate

InChI

InChI=1S/C7H9N3O3/c1-12-6-5(8)9-3-4(10-6)7(11)13-2/h3H,1-2H3,(H2,8,9)

InChI Key

SWECNXODIRUZGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CN=C1N)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-3-methoxypyrazin-2-amine (2.80 g, 13.7 mmol, 1 eq.; Jiang, B. et al. Bioorg. Med. Chem. (2001), 9, 1149-1154), [1,1,-Bis-(diphenylphosphino)ferrocen]palladium(II)-dichlorid (2.24 g, 2.75 mmol, 0.2 eq) and triethylamine (2.10 mL, 15.1 mmol, 1.1 eq) was placed in 600 mL autoclave and dissolved in 135 mL methanol/THF (10/1). The autoclave was flushed with carbon monoxide (3×) and was then pressurized with carbon monoxide to 9 bar. After 30 min at r.t. no conversion was obtained. The autoclave was again pressurized with carbon monoxide to 9 bar and subsequently heated to 100° C. In the course of the reaction, carbon monoxide consumption was observed (decrease of CO pressure). The autoclave was cooled to r.t., flushed with inert gas and the reaction mixture was filtered through a small pad of Celite. LC-MS analysis showed full conversion. The volatile components were removed in vacuo and the material observed this way (1.8 g, 62%) contained the title compound in 92% purity (UPLC-MS, area-%) and was used in the following without further purification.
Quantity
2.8 g
Type
reactant
Reaction Step One
[Compound]
Name
[1,1,-Bis-(diphenylphosphino)ferrocen]palladium(II)-dichlorid
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
methanol THF
Quantity
135 mL
Type
reactant
Reaction Step Four

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